molecular formula C7H6N2S B1331513 Thieno[2,3-b]pyridin-3-amine CAS No. 26579-54-4

Thieno[2,3-b]pyridin-3-amine

Cat. No. B1331513
CAS RN: 26579-54-4
M. Wt: 150.2 g/mol
InChI Key: FIJSXJNXPHKJIR-UHFFFAOYSA-N
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Description

Thieno[2,3-b]pyridin-3-amine is a chemical compound that serves as a key building block in the synthesis of various heterocyclic compounds. It is characterized by a fused ring structure that combines a thiophene ring with a pyridine ring, where the amine group is attached at the third position of the pyridine ring. This structure is of significant interest in the field of drug discovery due to its potential biological activity and its utility in constructing complex molecules with medicinal properties.

Synthesis Analysis

The synthesis of thieno[2,3-b]pyridin-3-amine derivatives has been explored through various methods. One approach involves the regioselective bromination of thieno[2,3-b]pyridine, which selectively targets the 4-position, followed by cross-coupling reactions to yield 4-aryland 4-aminothieno[2,3-b]pyridines with high efficiency, demonstrating the versatility of 4-bromothieno[2,3-b]pyridine as a precursor for drug discovery research . Another method includes the synthesis of thieno[2,3-b]pyridines and related compounds from sodium 3-(5-bromobenzofuran-2-yl)-3-oxoprop-1-en-1-olate, with the structures confirmed by elemental analysis, spectral data, and alternative synthesis routes .

Molecular Structure Analysis

The molecular structure of thieno[2,3-b]pyridin-3-amine derivatives has been studied, revealing that the thieno[2,3-b]pyridine ring system is essentially planar. The amino and carbonyl groups are nearly coplanar with the heterocyclic ring system, as observed in the structure of ethyl 3-(4-methylbenzenesulfonamido)thieno[2,3-b]pyridine-2-carboxylate. This planarity is important for the molecule's interactions with biological targets and may influence its pharmacological properties .

Chemical Reactions Analysis

Thieno[2,3-b]pyridin-3-amine and its derivatives undergo various chemical reactions that lead to the formation of biologically interesting compounds. For instance, reactions with amines can yield 3-acylamino-thieno[2,3-b]pyridine-2-carbonamides, N-(2-carboxy-thieno[2,3-b]pyridine-3-yl)amidines, and other structures depending on the reaction conditions and the structure of the reactants . These compounds have shown potential for biological activity, including antianaphylactic reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[2,3-b]pyridin-3-amine derivatives are influenced by their molecular structure. The planarity of the thieno[2,3-b]pyridine ring system contributes to the formation of hydrogen-bonding interactions, which can lead to dimeric structures and influence the compound's solubility and stability. These properties are crucial for the compound's behavior in biological systems and its suitability for drug formulation .

Scientific Research Applications

Anticancer Applications

  • Potent Antiproliferative Activities : Thieno[2,3-b]pyridines exhibit potent anti-proliferative effects against a range of human cancer cell lines. Research into novel compounds based on the thieno[2,3-b]pyridine core structure has led to the discovery of derivatives with enhanced aqueous solubility and potent inhibition of cancer cell growth, with IC50 values in the nanomolar range (Haverkate et al., 2021).

Chemical Synthesis

  • Microwave-assisted Synthesis : Microwave heating techniques have been employed to synthesize various 2-amino derivatives of thieno[2,3-b]pyridin-2-amine. These methods yield compounds in fair to good percentages, suggesting an efficient approach for the production of thieno[2,3-b]pyridine derivatives (Ankati & Biehl, 2010).

Development of New Heterocyclic Systems

  • Creation of New Heterocyclic Derivatives : Thieno[2,3-b]pyridine-2-carboxylate has been used to construct various new heterocyclic systems such as thienopyrimidinone, thienopyridine, and pyridothienoxazinone derivatives. These developments signify the versatility of thieno[2,3-b]pyridine as a building block in heterocyclic chemistry (Madkour et al., 2010).

Drug Development

  • Formation of Biologically Interesting Compounds : Reactions of thieno[2,3-b]pyridines with amines have led to the formation of compounds with potential biologicalinterest, such as 3-acylamino-thieno[2,3-b]pyridine-2-carbonamides and N-(thieno[2,3-b]pyridin-3-yl)amidines. These compounds have shown promise for their antianaphylactic reactions, indicating their potential application in drug development (Böhm et al., 1992).

Synthetic Methodology

  • Regioselective Bromination : Research has shown the first regioselective, mild bromination of thieno[2,3-b]pyridine, highlighting its potential as a building block for drug discovery. The process demonstrates high selectivity and yield, underlining its utility in synthetic organic chemistry (Lucas et al., 2015).

Dye Production

  • Application in Dye Manufacturing : Thieno[2,3-b]pyridine derivatives have been utilized in the synthesis of disperse dyes. The dyes synthesized from these derivatives show desirable spectral characteristics and fastness properties when applied to polyester fibers, demonstrating their potential industrial applications (Ho, 2005).

Solubility Enhancement for Clinical Applications

  • Enhancing Water Solubility : Efforts to improve the water solubility of thieno[2,3-b]pyridine anti-proliferatives have been significant, given their potent antiproliferative properties but low solubility. Strategies like loading potent derivatives into polymer matrices have demonstrated improved solubility and increased potency against cancer cells (Zafar et al., 2018).

Safety And Hazards

The safety data sheet for Thieno[2,3-b]pyridin-3-amine suggests that it is for R&D use only and not for medicinal, household, or other use .

Future Directions

Based on the exploratory work, there will be an endeavor to design new thieno[3,2-d]pyrimidin-4-amines with improved potency and acceptable pharmacokinetics to warrant in vivo evaluation .

properties

IUPAC Name

thieno[2,3-b]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2S/c8-6-4-10-7-5(6)2-1-3-9-7/h1-4H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIJSXJNXPHKJIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)SC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00949425
Record name Thieno[2,3-b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00949425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thieno[2,3-b]pyridin-3-amine

CAS RN

26579-54-4
Record name 26579-54-4
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Thieno[2,3-b]pyridin-3-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name thieno[2,3-b]pyridin-3-amine
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Synthesis routes and methods

Procedure details

A mixture of 3-aminothieno[2,3-b]pyridine-2-carboxylic acid methyl ester (8.00 g), piperazine (6.70 g), and N-methyl-2-pyrrolidinone (80 ml) was heated to 145° C. for 3 hr, under a nitrogen atmosphere. The solution was allowed to cool, diluted with water (400 ml), and extracted with ethyl acetate. The combined extracts were washed with water and brine dried over anhydrous sodium sulfate, filtered, and the filtrate was concentrated to give 4.94 g (86.0%) of residual thieno[2,3-b]pyridine-3-amine.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
EA Kanishcheva, VK Vasilin, DR Kasimova… - Chemistry of …, 2013 - Springer
The thermal decomposition of aromatic azides is one of the widely used methods in organic synthesis for the formation of pyrrole-containing condensed systems. This method has been …
Number of citations: 16 link.springer.com
VK Vasilin, EA Kanishcheva, TА Stroganova… - Chemistry of …, 2020 - Springer
3-Azido-4,6-diarylthienopyridines obtained from the corresponding 3-amino derivatives are convenient precursors in the synthesis of the peri-annulated heterocyclic system, benzo(furo,…
Number of citations: 6 link.springer.com
MA Elsherif - Journal of Applied Pharmaceutical Science, 2021 - japsonline.com
A series of pyrazolo [3, 4-b] pyridines (6a-h) and thieno [2, 3-b] pyridines (8a-h) was synthesized for the evaluation of their in vitro antibacterial activities against four bacteria species (…
Number of citations: 9 japsonline.com
WQ Zuo, NY Wang, Y Zhu, L Liu, KJ Xiao, LD Zhang… - RSC …, 2016 - pubs.rsc.org
A new series of HCV inhibitors based on a 2-(thieno[2,3-b]pyridin-2-yl)-1,3,4-oxadiazole scaffold was developed. Detailed SAR investigations revealed the HCV inhibitory activity was …
Number of citations: 14 pubs.rsc.org
NM Rateb - Journal of Heterocyclic Chemistry, 2014 - Wiley Online Library
6‐(2‐Thienyl)‐4‐(trifluoromethyl)‐1H‐pyrazolo[3,4‐b]pyridine‐3‐amine reacted with different active methylene compounds to afford pyridopyrazolopyrimidine derivatives. On the other …
Number of citations: 10 onlinelibrary.wiley.com
NY Koltsov - Chemistry of Heterocyclic Compounds, 2019 - Springer
Alkylation of 4,6-dimethyl-2-sulfanylpyridine-3-carbonitrile with 1-aryl-5-(chloromethyl)-1H-tetrazoles yielded 2-{[(1-aryl-1H-tetrazol-5-yl)methyl]sulfanyl}-4,6-dimethylpyridine-3-…
Number of citations: 2 link.springer.com
NA Alenazi, H Alharbi, AF Qarah, A Alsoliemy… - Arabian Journal of …, 2023 - Elsevier
New thieno[2,3-b]pyridine clubbed various thiazole ring systems were synthesized by the reaction of 2-(1-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)ethylidene)hydrazine-1-…
Number of citations: 0 www.sciencedirect.com
AO Abdelhamid, TT El‐Idreesy… - Journal of …, 2016 - Wiley Online Library
Synthesis of pyrazolo[1,5‐a]pyrimidines, [1,2,4]triazolo[1,5‐a]pyrimidine, 8,10‐dimethyl‐2‐(5‐methyl‐1‐phenyl‐4,5‐dihydro‐1H‐1,2,3‐triazol‐4‐yl)pyrido[2′,3′:3,4]‐pyrazolo[1,5‐a]…
Number of citations: 26 onlinelibrary.wiley.com
FA Attaby, AM Abdel-Fattah, LM Shaif… - … , Sulfur, and Silicon, 2010 - Taylor & Francis
3-Amino-4-aryl-6-pyridin-3-ylthieno[2,3-b]pyridine-2-carbohydrazides 3a,b were used as the starting materials in the present study. Our targets here were represented by the synthesis …
Number of citations: 23 www.tandfonline.com
F Attaby, AH El-Ghandour, AR Sayed… - Current Bioactive …, 2013 - ingentaconnect.com
A new and efficient method for the preparation of 3-amino-6-thieno[2,3-b]pyridine-2-carbohydrazides and pyrido[3',2':4,5]thieno[3,2-d]pyramidinones from one-pot synthesis has been …
Number of citations: 2 www.ingentaconnect.com

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